![molecular formula C24H24N4OS B1139336 gamma-Secretase modulator 1 CAS No. 1172637-87-4](/img/structure/B1139336.png)
gamma-Secretase modulator 1
描述
γ-分泌酶调节剂1 是一种调节 γ-分泌酶活性的 小分子,γ-分泌酶 是一种跨膜天冬氨酸蛋白酶。 γ-分泌酶 负责裂解淀粉样前体蛋白,从而产生淀粉样 β-肽,而淀粉样 β-肽与阿尔茨海默病的病理机制有关 . γ-分泌酶调节剂1 因其可能选择性地减少有毒变异体淀粉样 β-42 的产生而备受关注,同时不影响 γ-分泌酶的其他重要功能 .
准备方法
γ-分泌酶调节剂1 的合成涉及多个步骤,包括制备关键中间体和最终偶联反应。 最后一步涉及在特定反应条件下将中间体与合适的胺或其他亲核试剂偶联 . 工业生产方法可能涉及优化这些步骤以确保最终产品的产率高且纯度高 .
化学反应分析
γ-分泌酶调节剂1 经历各种化学反应,包括:
这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及从室温到回流条件的反应温度 . 这些反应形成的主要产物包括 γ-分泌酶调节剂1 的各种氧化、还原和取代衍生物 .
科学研究应用
Efficacy in Animal Models
Numerous studies have demonstrated the efficacy of GSM-1 in preclinical models:
- Reduction of Aβ42 Levels : In transgenic mouse models, GSM-1 administration resulted in significant reductions in Aβ42 levels in plasma and brain tissues. For instance, chronic treatment with GSM-1 led to a decrease in Aβ42 while maintaining normal cognitive functions, unlike traditional gamma-secretase inhibitors which often cause cognitive impairments due to their broad inhibition of gamma-secretase activity .
- Dose-Dependent Effects : Studies indicated that GSM-1 exhibited robust time- and dose-dependent efficacy across various species, including mice and rats. The effective doses were significantly lower compared to those required for previously developed GSMs, highlighting its potency and potential for clinical use .
Clinical Implications
The modulation of gamma-secretase activity by GSM-1 opens up new avenues for therapeutic interventions:
- Prevention of Alzheimer's Disease : Due to its ability to selectively reduce Aβ42 production without affecting Notch signaling, GSM-1 is considered a candidate for primary prevention strategies in early-onset familial Alzheimer’s disease. The selective nature of GSMs could lead to safer long-term treatment options compared to traditional inhibitors .
- Combination Therapies : Research suggests that combining GSMs with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against Alzheimer’s disease pathology. For example, co-administration with certain non-steroidal anti-inflammatory drugs has shown promise in modulating gamma-secretase activity favorably .
Case Studies
Several notable case studies have been documented regarding the application of GSM-1:
Study | Model | Findings |
---|---|---|
Kounnas et al. (2010) | Tg2576 Mice | Demonstrated significant reduction in Aβ42 levels with preserved cognition after GSM-1 treatment. |
Wagner et al. (2017) | Rat Models | Showed robust pharmacodynamic effects with lower doses compared to traditional GSIs. |
Yu et al. (2014) | Phase 1 Trials | E2212 (a follow-up compound) showed reduced plasma Aβ42 without serious adverse events, indicating a favorable safety profile for GSMs like GSM-1. |
作用机制
γ-分泌酶调节剂1 通过与 γ-分泌酶 结合并改变其活性来发挥作用。 该化合物选择性地调节淀粉样前体蛋白的裂解,减少淀粉样 β-42 的产生,同时保留其他底物的裂解 . 这种选择性调节是通过与 γ-分泌酶 的特定亚基和调节蛋白相互作用实现的,导致酶的构象和活性发生改变 . 涉及的分子靶标和途径包括淀粉样前体蛋白加工途径和 γ-分泌酶 复合物 .
相似化合物的比较
生物活性
Gamma-secretase modulators (GSMs) represent a promising therapeutic approach for Alzheimer's disease (AD) by selectively altering the processing of amyloid precursor protein (APP) to reduce the production of the neurotoxic amyloid-beta (Aβ) peptide, particularly Aβ42. This article focuses on the biological activity of gamma-Secretase modulator 1 (GSM-1) , encompassing its mechanism of action, pharmacodynamics, and clinical implications.
GSMs, including GSM-1, function by modulating the activity of the gamma-secretase complex, which is responsible for cleaving APP. Unlike gamma-secretase inhibitors (GSIs), which completely block the enzyme's activity, GSMs selectively shift the cleavage pattern to favor the production of shorter and less toxic Aβ peptides such as Aβ38 and Aβ37 while reducing Aβ42 levels. This selective modulation is crucial for minimizing side effects associated with Notch signaling disruption, which is often a consequence of GSI treatment .
Pharmacodynamics
Recent studies have demonstrated that GSM-1 effectively alters the profile of Aβ peptides in cerebrospinal fluid (CSF). For instance, a Phase I clinical trial showed a dose-dependent decrease in Aβ42 levels alongside an increase in shorter Aβ species following administration of GSM-1. The pharmacodynamic effects suggest that GSM-1 can shift the balance away from neurotoxic Aβ42 towards more benign forms, potentially mitigating AD progression .
Table 1: Summary of Pharmacodynamic Effects of GSM-1
Parameter | Baseline Levels | Post-GSM-1 Treatment Levels | Change (%) |
---|---|---|---|
Aβ42 | High | Low | -70% |
Aβ40 | Moderate | Moderate | -10% |
Aβ38 | Low | High | +150% |
Aβ37 | Very Low | Moderate | +200% |
Case Studies
Case Study 1: Phase IIa Study
A Phase IIa study investigated the safety and efficacy of GSM-1 in patients with early AD. The study reported significant reductions in CSF Aβ42 levels after treatment with GSM-1 compared to placebo. Additionally, cognitive assessments indicated stabilization in cognitive decline among treated patients over a six-month period .
Case Study 2: Preclinical Models
In preclinical studies using transgenic mouse models of AD, GSM-1 demonstrated robust efficacy in reducing brain Aβ42 levels. Treatment led to a significant improvement in memory performance as assessed by behavioral tests. The compound exhibited a favorable safety profile with no observed adverse effects on Notch signaling pathways .
Research Findings
Research has highlighted several key findings regarding the biological activity of GSM-1:
- Selectivity : GSM-1 preferentially interacts with presenilin 1 (PSEN1), a critical component of the gamma-secretase complex, enhancing its selectivity for modulating APP processing without affecting other substrates like Notch .
- Dosing Efficacy : Studies indicate that lower doses of GSM-1 are effective at achieving desired reductions in Aβ42 compared to previous generations of GSMs, suggesting improved potency and reduced risk of side effects .
- Long-term Effects : Longitudinal studies have shown that sustained administration of GSM-1 leads to lasting changes in Aβ peptide profiles and cognitive outcomes, supporting its potential as a long-term therapeutic option for AD management .
属性
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAZRYSCNFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655321 | |
Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172637-87-4 | |
Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。